MrgprX2 antagonist-6, also referred to as compound C9-6, is a selective inverse agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor plays a crucial role in mediating mast cell activation and is implicated in various physiological and pathological conditions, including itch, pain, and allergic reactions. The compound was identified through high-throughput screening of a library of small molecules and has shown significant potency in inhibiting MRGPRX2 activation by various endogenous peptides, such as substance P .
MrgprX2 antagonist-6 functions primarily through its interaction with the MRGPRX2 receptor. It binds to the receptor's active site, stabilizing it in an inactive conformation. This binding prevents the receptor from undergoing the conformational changes necessary for activation by agonists. The compound exhibits a Ki value of 58 nM, indicating its strong binding affinity to MRGPRX2 . The chemical structure of C9-6 includes key functional groups that facilitate π–π interactions and ionic bonds with specific residues in the receptor, enhancing its antagonistic properties .
MrgprX2 antagonist-6 has been characterized as a potent inverse agonist, effectively inhibiting mast cell degranulation induced by MRGPRX2 agonists. In laboratory assays, C9-6 demonstrated concentration-dependent inhibition of degranulation in LAD2 human mast cells, which are often used as a model for studying human mast cell responses . The compound has shown no significant off-target activity against other G protein-coupled receptors or ion channels at concentrations up to 10 μM, highlighting its selectivity for MRGPRX2 .
The synthesis of MrgprX2 antagonist-6 involves several steps typically associated with organic synthesis. While specific details on the synthetic pathway for C9-6 are not fully disclosed in the literature, it likely includes:
This synthetic approach allows for the optimization of pharmacological properties while maintaining structural integrity.
MrgprX2 antagonist-6 has potential applications in treating conditions associated with excessive mast cell activation, such as:
Interaction studies have demonstrated that MrgprX2 antagonist-6 selectively inhibits MRGPRX2-mediated responses without affecting other receptors. For instance, it does not exhibit antagonist activity towards neurokinin-1 receptor or MRGPRX4, underscoring its specificity . Further studies involving site-directed mutagenesis have identified critical residues within MRGPRX2 that interact with C9-6, enhancing our understanding of its binding mechanism .
MrgprX2 antagonist-6 is part of a broader class of compounds targeting MRGPRX2. Below are some similar compounds along with their unique characteristics:
| Compound Name | Type | Ki Value (nM) | Unique Features |
|---|---|---|---|
| C9 | Agonist | 43 | Potent agonist; activates MRGPRX2 |
| (R)-ZINC-3573 | Agonist | 189 | Activates MRGPRX2; less selective |
| Fluoroquinolones | Agonists | Varies | Induce histamine release; diverse effects |
| Icatibant | Antagonist | Not specified | Targets neurokinin-1 receptor |
MrgprX2 antagonist-6 stands out due to its selective inverse agonism and lack of cross-reactivity with other receptors, making it a promising candidate for further development in therapeutic applications targeting mast cell-related disorders .
MrgprX2 antagonist-6 belongs to a class of small-molecule inhibitors designed to selectively target the MRGPRX2 receptor. While the exact IUPAC name for this specific compound is not explicitly detailed in publicly available literature, structural analogs such as MrgprX2 antagonist-7 (CID 163322325) provide insight into its likely configuration. For example, antagonist-7 is identified as 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-thiazol-2-yl]urea, featuring a urea core linked to aromatic and heterocyclic moieties. By analogy, antagonist-6 may share this scaffold with modifications in substituent groups to enhance binding affinity or selectivity.
The structural formula of MrgprX2 antagonist-6 is hypothesized to include:
Comparative analysis of MRGPRX2 antagonists like C9 and C9-6—compounds with Ki values of 43 nM and 58 nM, respectively—suggests that antagonist-6 likely incorporates similar pharmacophoric elements, such as hydrogen-bond donors and hydrophobic regions, to achieve receptor interaction.
The physicochemical profile of MrgprX2 antagonist-6 can be inferred from related compounds. For instance, MrgprX2 antagonist-7 has a molecular weight of 534.9 g/mol and a molecular formula of $$ \text{C}{24}\text{H}{22}\text{ClF}{3}\text{N}{6}\text{O}_{3} $$. Key properties include:
| Property | Value (Analogs) | Relevance to Antagonist-6 |
|---|---|---|
| Molecular Weight | 500–550 g/mol | Optimal for blood-brain barrier penetration |
| LogP | ~3.5 (estimated) | Balances solubility and permeability |
| Hydrogen Bond Donors | 2–3 | Critical for MRGPRX2 binding |
| Rotatable Bonds | 8–10 | Influences conformational flexibility |
These properties align with Lipinski’s rule of five, ensuring oral bioavailability. The presence of a trifluoromethyl group enhances metabolic stability, while the triazole moiety contributes to π-π stacking interactions within the receptor’s hydrophobic pocket.
The synthesis of MRGPRX2 antagonists typically involves multi-step organic reactions. For example, the preparation of C9-6 (a potent analog) began with a parent compound (ZINC16991592) and proceeded through iterative modifications:
Key optimization strategies for antagonist-6 likely include:
A representative synthetic route might involve:$$\text{Aryl bromide} \xrightarrow{\text{Pd-catalyzed coupling}} \text{Intermediate 1} \xrightarrow{\text{Urea formation}} \text{Intermediate 2} \xrightarrow[\text{cyclization}]{\text{Heterocyclic}} \text{Antagonist-6}$$
MrgprX2 antagonist-6 demonstrates a competitive mechanism of action at the MAS-related G protein-coupled receptor X2 (MRGPRX2) [1]. The compound exhibits highly potent antagonistic activity with a Ki value of 0.142 nanomolar in calcium mobilization assays, representing extraordinary potency among MRGPRX2 antagonists [5]. This subnanomolar potency indicates exceptional binding affinity to the receptor binding site [5].
The mechanism of receptor blockade involves competitive inhibition, as demonstrated through Schild plot analysis [5]. When tested against the peptide agonist cortistatin-14, the compound produces a parallel shift of concentration-response curves with a Schild plot slope of 1.08, resulting in a KB value of 6.71 nanomolar [5]. Similarly, against the small-molecule agonist (R)-ZINC-3573, the antagonist exhibits competitive behavior with a Schild plot slope of 0.891 and a KB value of 7.59 nanomolar [5].
The compound effectively blocks both G protein-mediated and beta-arrestin-mediated MRGPRX2 signaling pathways [5]. Specifically, it inhibits MRGPRX2-mediated Galpha-q and Galpha-i1 dissociation, in addition to beta-arrestin-2 recruitment [5]. This dual pathway inhibition is crucial for complete blockade of MRGPRX2 activation, as the receptor can signal through both G protein-dependent and beta-arrestin-dependent mechanisms [12] [15].
| Parameter | Value | Assay Type |
|---|---|---|
| Ki Value | 0.142 nM | Calcium mobilization |
| KB Value (CST-14) | 6.71 nM | Beta-arrestin recruitment |
| KB Value (ZINC-3573) | 7.59 nM | Beta-arrestin recruitment |
| Schild Slope (CST-14) | 1.08 | Competitive analysis |
| Schild Slope (ZINC-3573) | 0.891 | Competitive analysis |
The molecular basis of antagonism involves interaction with key amino acid residues in the MRGPRX2 binding pocket, including Glu164, Phe170, Asp184, and Trp243, which are crucial for agonist-receptor interactions [5]. Molecular docking studies predict that the antagonist interacts with the same binding site as reported agonists, consistent with its characterization as a competitive antagonist [5].
MrgprX2 antagonist-6 demonstrates exceptional selectivity for MRGPRX2 versus all other MRGPRX subtypes [5]. The compound shows no detectable agonist or antagonist activity at MRGPRX1, MRGPRX3, or MRGPRX4 when tested in comprehensive selectivity panels [5]. This selectivity is particularly important given the structural similarities within the MRGPR family and the potential for cross-reactivity [20].
The selectivity profile extends beyond the MRGPRX subfamily to include broader G protein-coupled receptor families [5]. When subjected to off-target screening encompassing multiple G protein-coupled receptors, ion channels, and transporters at 10 micromolar concentrations, the compound demonstrates no significant activity [5]. This comprehensive selectivity profile indicates minimal risk of off-target effects at therapeutically relevant concentrations [5].
Notably, the compound exhibits activity at the putative mouse ortholog MRGPRB2, with a Ki value of 0.302 nanomolar in calcium mobilization assays [5] [10]. This cross-species activity is valuable for preclinical studies, as it enables evaluation of compound effects in mouse models expressing the orthologous receptor [8]. The maintained potency at MRGPRB2 suggests conservation of key binding interactions despite the approximate 53% sequence similarity between human MRGPRX2 and mouse MRGPRB2 [21].
| Receptor Target | Activity | Ki/IC50 Value | Test Concentration |
|---|---|---|---|
| MRGPRX1 | None detected | Not applicable | 10 μM |
| MRGPRX3 | None detected | Not applicable | 10 μM |
| MRGPRX4 | None detected | Not applicable | 10 μM |
| MRGPRB2 (mouse) | Active | 0.302 nM | Variable |
| Other GPCRs | None detected | Not applicable | 10 μM |
| Ion channels | None detected | Not applicable | 10 μM |
| Transporters | None detected | Not applicable | 10 μM |
The structural basis for this selectivity lies in the unique binding pocket characteristics of MRGPRX2 compared to other family members [6]. The primary binding pockets between MRGPRX2 and MRGPRX4 are substantially different, with distinct sub-pocket arrangements that contribute to ligand selectivity [6]. The charge interactions in MRGPRX2's sub-pocket 1 are critical for receptor activation, and the compound's selective interaction with these specific residues underlies its receptor specificity [6].
MrgprX2 antagonist-6 demonstrates potent inhibition of mast cell degranulation across multiple cell line systems and agonist stimuli [5]. In rat basophilic leukemia cells (RBL-2H3) recombinantly expressing human MRGPRX2, the compound completely abolishes mast cell degranulation in response to compound 48/80, substance P, PAMP-12, and LL-37 at concentrations of 100 nanomolar and 300 nanomolar [5].
The compound exhibits concentration-dependent inhibition with consistently high potency across different MRGPRX2 agonists [5]. In RBL-MRGPRX2 cells, IC50 values are 3.79 nanomolar for compound 48/80, 15.5 nanomolar for substance P, 11.7 nanomolar for PAMP-12, and 8.12 nanomolar for LL-37 [5]. This consistent potency across structurally diverse agonists confirms the competitive mechanism of action and indicates that the antagonist effectively blocks the orthosteric binding site regardless of the activating ligand [5].
In human Laboratory of Allergic Diseases 2 (LAD2) mast cells, which endogenously express MRGPRX2, the compound inhibits substance P-mediated degranulation with an IC50 value of 5.26 nanomolar [5]. The compound also effectively inhibits MRGPRX2-mediated calcium mobilization in LAD2 cells, demonstrating blockade of the upstream signaling event that triggers degranulation [5]. Importantly, the compound shows no cytotoxicity even at concentrations six-fold higher than its IC50 value [5].
| Cell System | Agonist | IC50 (nM) | Assay Method |
|---|---|---|---|
| RBL-MRGPRX2 | Compound 48/80 | 3.79 | β-hexosaminidase release |
| RBL-MRGPRX2 | Substance P | 15.5 | β-hexosaminidase release |
| RBL-MRGPRX2 | PAMP-12 | 11.7 | β-hexosaminidase release |
| RBL-MRGPRX2 | LL-37 | 8.12 | β-hexosaminidase release |
| LAD2 cells | Substance P | 5.26 | β-hexosaminidase release |
| Human skin MCs | Various | Active | Multiple assays |
The compound's efficacy extends to native human skin mast cells, representing the most physiologically relevant in vitro system [5]. In freshly isolated human skin mast cells, the compound potently inhibits substance P-stimulated tryptase release, a key mediator of mast cell-driven inflammatory responses [3]. The compound selectively inhibits MRGPRX2-dependent responses without affecting IgE-mediated degranulation pathways, demonstrating specificity for MRGPRX2-mediated activation [5].
The selectivity for MRGPRX2-mediated versus IgE-mediated degranulation is particularly important for therapeutic applications [5]. The compound does not inhibit IgE-mediated degranulation induced by 2,4-dinitrophenylated bovine serum albumin in mast cells sensitized with specific IgE, confirming that its effects are specifically mediated through MRGPRX2 blockade rather than general interference with degranulation machinery [5].
MrgprX2 antagonist-6 demonstrates significant pharmacodynamic activity in multiple preclinical animal models, confirming translation of in vitro efficacy to in vivo systems [5] [10]. In mouse models, the compound effectively blocks MRGPRB2-mediated responses, preventing mouse tracheal contractions, local allergic reactions, and systemic anaphylactic symptoms [5] [10].
The compound's activity in mouse models is enabled by its potent inhibition of MRGPRB2, the putative mouse ortholog of human MRGPRX2 [5]. With a Ki value of 0.302 nanomolar at MRGPRB2 in calcium mobilization assays, the compound maintains subnanomolar potency at the mouse receptor, facilitating effective preclinical evaluation [5] [10]. This cross-species activity is crucial for translational research, as it allows assessment of compound efficacy in established mouse models of mast cell-mediated diseases [8].
In studies utilizing MRGPRX2 knock-in mice, where the endogenous mouse MRGPRB2 has been replaced with human MRGPRX2, the compound demonstrates efficacy in preventing agonist-induced responses [8]. These transgenic models provide the most relevant preclinical system for evaluating human MRGPRX2 antagonists, as they express the actual human target receptor in physiologically appropriate cellular contexts [8].
| Model System | Endpoint | Efficacy | Receptor Target |
|---|---|---|---|
| Wild-type mice | Tracheal contractions | Prevention | MRGPRB2 |
| Wild-type mice | Local allergic reactions | Prevention | MRGPRB2 |
| Wild-type mice | Systemic anaphylaxis | Prevention | MRGPRB2 |
| MRGPRX2 knock-in mice | Agonist responses | Inhibition | Human MRGPRX2 |
| Ex vivo human skin | Mast cell degranulation | Dose-dependent inhibition | Human MRGPRX2 |
The compound's pharmacodynamic profile includes demonstrated activity in ex vivo human skin tissue samples [14]. In microdialysis studies of human skin, the compound dose-dependently inhibits agonist-induced mast cell degranulation and associated histamine release [14]. This ex vivo human tissue activity provides direct evidence of compound efficacy in human target tissues and represents a critical bridge between preclinical animal studies and potential clinical applications [14].
The compound exhibits metabolic stability and drug-like properties that support its in vivo activity [5]. These pharmacokinetic characteristics enable sustained receptor occupancy and biological effect duration in preclinical models [5]. The combination of high potency, selectivity, and favorable stability profile contributes to the compound's robust in vivo pharmacodynamic responses across multiple model systems [5].
The structural analysis of MRGPRX2 reveals a unique binding architecture that distinguishes it from other class A G-protein coupled receptors. The receptor features a distinctive two-subpocket binding site configuration that is critical for understanding antagonist interactions [1]. The binding pocket is divided into sub-pocket 1, which is characterized by its negatively charged environment formed by transmembrane domains 3-6, and sub-pocket 2, which provides a hydrophobic interaction surface formed by transmembrane domains 1-3 and 6-7 [2].
Critical binding residues within MRGPRX2 include glutamic acid 164 (E164, position 4.60) and aspartic acid 184 (D184, position 5.36), both of which are essential for agonist recognition through charge interactions [1] [3]. These acidic residues create the negatively charged environment of sub-pocket 1 that typically accommodates cationic ligands. Tryptophan 243 (W243, position 6.55) and phenylalanine 170 (F170, extracellular loop 2) contribute to the hydrophobic sub-pocket 2 and are important for maintaining proper pocket geometry for ligand engagement [1].
The receptor demonstrates several unique structural features that impact antagonist binding. Unlike canonical class A GPCRs, MRGPRX2 lacks the traditional toggle switch residue and instead contains glycine at position 6.48, which results in transmembrane domain 6 shifting toward transmembrane domain 3 [1] [2]. This conformational change creates a shallow, solvent-exposed ligand binding site that is positioned approximately 10 Å higher than typical orthosteric sites [1].
| Binding Residue | Location | Function | Sub-pocket |
|---|---|---|---|
| E164 (4.60) | TM4, extracellular end | Critical for agonist binding - charge interaction | Sub-pocket 1 (negatively charged) |
| D184 (5.36) | TM5 | Critical for agonist binding - charge interaction | Sub-pocket 1 (negatively charged) |
| W243 (6.55) | TM6 | Important for receptor activation | Sub-pocket 2 (hydrophobic) |
| F170 (ECL2) | Extracellular loop 2 | Maintains proper pocket shape | Sub-pocket 2 (hydrophobic) |
| D254 (ECL3) | Extracellular loop 3 | Involved in polycationic compound recognition | Polycationic recognition site |
The receptor also exhibits an unusual inter-helix disulfide bond between cysteine 168 (C168, position 4.64) and cysteine 180 (C180, position 5.34), which replaces the canonical transmembrane 3-extracellular loop 2 disulfide bond found in most class A GPCRs [1]. This transmembrane 4-transmembrane 5 disulfide bond is predicted to be essential for maintaining signaling integrity across all human MRGPR family receptors [1].
Fluorine substitution represents a critical structure-activity relationship element in MRGPRX2 antagonist design, with several compounds demonstrating significantly enhanced potency through strategic fluorine incorporation. PSB-172656, which contains 7,8-difluoro substitution on its benzoimidazopyrimidine core, exhibits subnanomolar potency with a Ki value of 0.142 nM in calcium mobilization assays [4]. This represents one of the most potent MRGPRX2 antagonists reported to date [4].
The incorporation of fluorine atoms provides multiple beneficial effects on antagonist properties. Fluorine substitution typically increases lipophilicity while maintaining or enhancing metabolic stability, which contributes to improved pharmacokinetic profiles [5]. The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the molecular scaffold, potentially enhancing binding affinity through improved electrostatic complementarity with the receptor binding site [5].
MrgprX2 antagonist-6 incorporates a trifluoromethyl group (CF3) within its molecular structure (C₂₄H₂₃F₃N₆O₃, molecular weight 500.47 Da), which represents another strategic approach to fluorine incorporation [6]. Trifluoromethyl groups are particularly valuable in medicinal chemistry due to their ability to increase lipophilicity, enhance metabolic stability, and modulate molecular conformation through steric and electronic effects [6].
| Compound | Fluorine Position/Type | Potency Enhancement | Proposed Mechanism | Metabolic Stability |
|---|---|---|---|---|
| PSB-172656 | 7,8-difluoro (benzene ring) | Subnanomolar potency (Ki = 0.142 nM) | Increased lipophilicity and metabolic stability | High stability reported |
| MrgprX2 antagonist-6 | CF3 group | Enhanced anti-allergy effects | Enhanced receptor binding affinity | Not specified |
| Di-fluorinated compounds | Two fluorine atoms | Significant potency increase | Optimal electronic effects | Generally enhanced |
| Mono-fluorinated derivatives | Single fluorine atom | Moderate enhancement | Improved binding kinetics | Improved over non-fluorinated |
The strategic placement of fluorine atoms appears to be crucial for optimizing antagonist activity. The 7,8-difluoro substitution pattern in PSB-172656 suggests that fluorine positioning on aromatic rings proximal to the core pharmacophore can dramatically enhance binding affinity [4]. This positioning likely optimizes the electronic distribution and molecular geometry for complementary interactions with the MRGPRX2 binding site.
Recent structure-activity relationship studies have adopted a "relative symmetry with electronegativity of different key-groups" strategy, which emphasizes the importance of balanced electron-withdrawing substituents, including fluorine atoms, in achieving optimal antagonist activity [5]. This approach has led to the identification of compounds with sub-micromolar potency and improved safety profiles [5].
The landscape of MRGPRX2 antagonists encompasses several structurally distinct chemical classes, each exhibiting unique binding characteristics and potency profiles. This diversity provides valuable insights into the structure-activity relationships governing MRGPRX2 antagonism and highlights the versatility of the receptor binding site.
Heteroaryl acetamides, exemplified by Compounds A and B, represent one of the earliest identified antagonist classes [7]. Compound A demonstrates moderate potency with an IC50 of 50 nM in calcium mobilization assays and 22.8 nM in degranulation assays, while Compound B exhibits superior activity with IC50 values of 2.9 nM and 1.0 nM, respectively [7]. These compounds display excellent selectivity against MRGPRX1 and neurokinin 1 receptor, indicating their specificity for MRGPRX2 [7].
Benzoimidazopyrimidines, represented by PSB-172656, constitute the most potent class of MRGPRX2 antagonists currently reported [4]. The 3-ethyl-7,8-difluoro-2-isopropylbenzo [4] [8]imidazo[1,2-a]pyrimidin-4(1H)-one structure incorporates strategic fluorine substitution that contributes to its exceptional potency [4]. This compound demonstrates competitive antagonism and exhibits selectivity against all MRGPRX subtypes [4].
ZINC database derivatives, including C9-6 and C9, emerged from computational screening and analog optimization efforts [1]. These compounds function as inverse agonists with Ki values of 58 nM and 43 nM, respectively [1]. Their development represents a successful application of structure-based drug design principles, with optimization focused on improving potency while maintaining selectivity against neurokinin 1 receptor and MRGPRX4 [1].
| Structural Class | Representative Compounds | Potency Range (IC50/Ki) | Mechanism of Action | Unique Structural Features |
|---|---|---|---|---|
| Heteroaryl Acetamides | Compound A, Compound B | 1.0 - 50 nM | Competitive/Non-competitive | Acetamide linker |
| Benzoimidazopyrimidines | PSB-172656 | 0.142 nM | Competitive antagonism | Fused heterocyclic core with strategic fluorine placement |
| ZINC Database Derivatives | C9-6, C9, ZINC16991592 | 43 - 189 nM | Inverse agonism | Database-optimized scaffolds |
| Diaryl Ureas | B-1023, B-5023 | Sub-micromolar | Competitive antagonism | Symmetric electron-withdrawing groups |
| Trifluoromethyl Derivatives | MrgprX2 antagonist-6 | Not specified | Not specified | CF3 substitution pattern |
Diaryl urea compounds, including B-1023 and B-5023, utilize a "relative symmetry with electronegativity of different key-groups" design strategy [5]. These compounds feature symmetric electron-withdrawing substituents that provide electrostatic complementarity with the MRGPRX2 binding site [5]. Both compounds demonstrate sub-micromolar potency and competitive antagonism, with B-1023 showing additional efficacy in mitigating antigen-induced pulmonary inflammation in animal models [5].
The comparative analysis reveals several important structure-activity principles. First, compounds incorporating fluorine substituents generally demonstrate enhanced potency compared to their non-fluorinated analogs [4] [5]. Second, the mechanism of action varies among structural classes, with some functioning as competitive antagonists while others exhibit inverse agonism [1] [7]. Third, selectivity profiles differ significantly, with some compounds showing broad selectivity across MRGPR subtypes while others demonstrate more focused activity [7] [4].